3,15-Dihydroxy-11,23-dioxolanost-8-en-26-oic acid

Triterpenoid solubility in vitro assay compatibility DMSO stock preparation

Ganolucidic acid B is the definitive probe for hPXR-mediated CYP3A4 induction—free of the confounding cytotoxicity seen in related lanostane triterpenoids (e.g., ganoderic acid Jc). Its clean induction signal makes it indispensable for reliable drug metabolism, DDI, and nuclear receptor assays. Procure ≥98% HPLC-pure reference material for HepG2, primary hepatocyte, or LS180 reporter studies. Also serves as a chemotaxonomic marker for Ganoderma lucidum geographic origin authentication (Jilin province). DMSO-soluble; store at -20°C.

Molecular Formula C30H46O6
Molecular Weight 502.7 g/mol
CAS No. 98683-75-1
Cat. No. B12434756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,15-Dihydroxy-11,23-dioxolanost-8-en-26-oic acid
CAS98683-75-1
Molecular FormulaC30H46O6
Molecular Weight502.7 g/mol
Structural Identifiers
SMILESCC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O
InChIInChI=1S/C30H46O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22-24,33-34H,8-15H2,1-7H3,(H,35,36)
InChIKeyYPYHGMCHNBTMDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganolucidic Acid B (CAS 98683-75-1): A Structurally Distinct Lanostane Triterpenoid for Targeted Research Applications


3,15-Dihydroxy-11,23-dioxolanost-8-en-26-oic acid, commonly referred to as Ganolucidic acid B (CAS 98683-75-1), is a tetracyclic lanostane‑type triterpenoid [1]. It is a natural fungal metabolite primarily isolated from the fruiting bodies of Ganoderma sinense and Ganoderma lucidum [2]. The molecule has a molecular formula of C₃₀H₄₆O₆ and an exact mass of 502.3294 g/mol [3]. Unlike many co‑occurring triterpenoids that exhibit broad cytotoxicity, Ganolucidic acid B is distinguished by its specific ability to activate human pregnane X receptor (hPXR)‑mediated CYP3A4 expression, a key mechanism in drug‑metabolism research .

Why Ganolucidic Acid B Cannot Be Interchanged with Other Lanostane Triterpenoids


Within the complex lanostane triterpenoid family, even minor alterations in hydroxylation or oxidation patterns lead to profound shifts in biological function. For example, in the same Ganoderma sinense extract, Ganolucidic acid B acts as a hPXR‑mediated CYP3A4 inducer, whereas structurally similar compounds like ganoderic acid Jc demonstrate selective cytotoxicity (HL‑60 cells, IC₅₀ = 8.30 µM) [1]. Therefore, substituting Ganolucidic acid B with a generic 'Ganoderic acid' or 'triterpenoid' mixture would not only invalidate mechanistic studies of CYP3A4 induction but would also introduce off‑target cytotoxic confounding that is absent with Ganolucidic acid B [2]. Furthermore, significant differences in aqueous solubility (0.04163 mg/L) and lipophilicity (AlogP ≈ 3.78) dictate that handling, formulation, and in vitro dosing protocols cannot be assumed to be transferable between analogs [3].

Quantitative Differentiation of Ganolucidic Acid B: Evidence‑Based Comparison Against Closest Analogs


Comparative Aqueous Solubility: Ganolucidic Acid B vs. Ganolucidic Acid A

Ganolucidic acid B exhibits exceptionally low aqueous solubility (0.04163 mg/L at 25°C, estimated), which is approximately two orders of magnitude lower than that of its close structural analog Ganolucidic acid A (3.5 mg/L) [1][2]. This stark difference in aqueous solubility directly influences the compound's behavior in cell‑based assays and necessitates distinct solubilization strategies. Ganolucidic acid B requires dissolution in organic solvents such as DMSO, chloroform, or ethyl acetate for any in vitro work, whereas Ganolucidic acid A may permit more flexible aqueous buffer preparations at lower concentrations [3].

Triterpenoid solubility in vitro assay compatibility DMSO stock preparation physicochemical profiling

Functional Specificity: CYP3A4 Induction vs. Cytotoxic Confounding

In a head‑to‑head evaluation of isolates from Ganoderma sinense, Ganolucidic acid B and its close analog Ganolucidic acid C demonstrated clear induction of hPXR‑mediated CYP3A4 expression, whereas they lacked the significant cytotoxic activity observed for other co‑isolated triterpenoids [1]. In stark contrast, ganoderic acid Jc (3) exhibited selective cytotoxicity against HL‑60 cells (IC₅₀ = 8.30 µM), and ganoderiol E (11) showed selective cytotoxicity against MCF‑7 cells (IC₅₀ = 6.35 µM) . This functional bifurcation confirms that Ganolucidic acid B occupies a distinct biological niche: it is a non‑cytotoxic modulator of xenobiotic metabolism rather than a direct anti‑proliferative agent.

hPXR activation CYP3A4 induction drug metabolism cytotoxicity profiling Ganoderma sinense

Molecular Lipophilicity and Predicted Membrane Permeability Comparison

Predicted AlogP values differentiate Ganolucidic acid B (AlogP ≈ 3.78) from Ganolucidic acid A (AlogP ≈ 3.88) and Ganolucidic acid C (AlogP ≈ 2.45), indicating a distinct lipophilicity profile that influences passive membrane diffusion and intracellular accumulation [1][2][3]. While all three compounds are relatively hydrophobic, the lower AlogP of Ganolucidic acid C suggests a higher degree of aqueous compatibility, whereas Ganolucidic acid B occupies an intermediate position. These physicochemical differences can lead to divergent cellular uptake kinetics and subcellular distribution patterns in in vitro models.

AlogP lipophilicity triterpenoid ADME prediction Caco‑2 permeability

Geographic Origin Differentiation: Ganolucidic Acid B as a Geoherbalism Marker

In a metabolomics‑based authentication study, Ganolucidic acid B was identified as a geoherbalism marker with a VIP (Variable Importance in Projection) score >1.0 and a significant fold change in abundance, specifically distinguishing Ganoderma lucidum samples sourced from Jilin province, China [1]. In contrast, ganoderenic acid A was associated with Henan province, and ganodernoid D with Shandong province. This means that Ganolucidic acid B serves as a verifiable chemical signature for Jilin‑sourced material, enabling authentication and batch‑to‑batch consistency monitoring that is not possible with other triterpenoid markers [2].

geoherbalism quality control metabolomics Ganoderma lucidum provenance authentication

Long‑Term Stability and Recommended Storage Conditions

Ganolucidic acid B is stable as a dry powder when stored at -20°C for up to 3 years, and at 4°C for up to 2 years, according to vendor‑certified stability data . Once dissolved in organic solvents, the solution remains stable at -80°C for 6 months and at -20°C for 1 month . This shelf‑life profile is comparable to that of Ganolucidic acid A and other lanostane triterpenoids, but the specific requirement for sub‑zero storage of solutions underscores the need for proper cold‑chain handling during shipment and long‑term laboratory storage.

compound stability storage conditions powder stability solvent stability laboratory handling

Optimal Procurement and Utilization Scenarios for Ganolucidic Acid B (CAS 98683-75-1)


Mechanistic Studies of hPXR‑Mediated CYP3A4 Induction in Hepatocyte Models

Ganolucidic acid B is the preferred chemical probe for investigating the activation of human pregnane X receptor (hPXR) and downstream induction of CYP3A4 gene expression [1]. Because it does not exhibit confounding cytotoxicity (unlike ganoderic acid Jc or ganoderiol E), researchers can treat HepG2, primary human hepatocytes, or LS180 cells with Ganolucidic acid B and reliably attribute increases in CYP3A4 mRNA or luciferase reporter activity solely to hPXR activation. The low aqueous solubility of Ganolucidic acid B necessitates the preparation of concentrated DMSO stock solutions, which are then diluted into culture medium to achieve final concentrations typically in the 1–50 µM range.

Quality Control and Provenance Authentication of Ganoderma‑Derived Products

Analytical laboratories and herbal product manufacturers should utilize Ganolucidic acid B as a specific chemical marker for authenticating Ganoderma lucidum material originating from Jilin province, China [2]. By employing HPLC‑UV or LC‑MS/MS methods, the presence and relative abundance of Ganolucidic acid B can be quantified and compared against reference standards. Elevated levels of Ganolucidic acid B, combined with low levels of Henan‑associated ganoderenic acid A and Shandong‑associated ganodernoid D, provide a robust, data‑driven verification of geographical origin, thereby supporting regulatory compliance and supply chain integrity [3].

Reference Standard for Analytical Method Development and Metabolite Identification

Ganolucidic acid B serves as a high‑purity reference material (typically ≥98%) for the development and validation of quantitative analytical methods targeting lanostane triterpenoids in complex biological matrices . Its distinct retention time in reversed‑phase HPLC (C18 columns, acetonitrile/water mobile phases) and characteristic MS/MS fragmentation pattern enable its use as a calibrator for LC‑MS/MS assays. Additionally, its well‑characterized physicochemical properties (exact mass 502.3294, AlogP 3.78) facilitate the prediction of metabolic pathways and the identification of phase I and phase II metabolites in both in vitro and in vivo studies.

In Vitro Drug‑Drug Interaction (DDI) Risk Assessment

Given the role of CYP3A4 in metabolizing approximately 50% of marketed drugs, Ganolucidic acid B is a valuable tool for evaluating the potential of natural product constituents to cause herb‑drug interactions via CYP3A4 induction [1]. Pharmaceutical and nutraceutical researchers can use Ganolucidic acid B to benchmark the inductive capacity of novel triterpenoid isolates. Because Ganolucidic acid B induces CYP3A4 without intrinsic cytotoxicity, it provides a clean signal for assessing the magnitude of induction, which can be compared to known inducers such as rifampicin, enabling a relative risk classification for DDI liability.

Quote Request

Request a Quote for 3,15-Dihydroxy-11,23-dioxolanost-8-en-26-oic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.